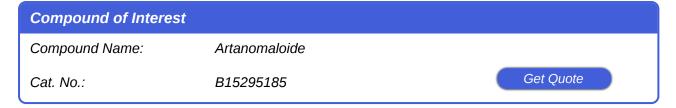


An In-Depth Technical Guide to the Spectroscopic Data of Artanomaloide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Artanomaloide is a naturally occurring dimeric guaianolide, a class of sesquiterpene lactones, that has been isolated from various plant species of the Artemisia genus, including Artemisia anomala and Artemisia argyi. As with many natural products, a thorough understanding of its structural and physicochemical properties is paramount for any further investigation into its potential therapeutic applications. This technical guide provides a comprehensive overview of the spectroscopic data available for artanomaloide, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols for the isolation and characterization of this compound are also presented, alongside a proposed signaling pathway that may be modulated by this class of molecules.

Spectroscopic Data of Artanomaloide

The structural elucidation of **artanomaloide** has been primarily achieved through the application of various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, MS, and IR analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for **Artanomaloide**



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	3.25	m	
2	2.10, 1.75	m	
3	2.30, 1.90	m	
4	1.15	S	
5	2.80	m	
6	4.10	t	9.5
7	2.90	m	
8	4.95	d	9.0
9	2.50, 2.15	m	
11	2.70	m	
13a	6.20	d	3.0
13b	5.60	d	3.0
14	1.05	d	7.0
15	1.20	S	
1'	3.30	m	
2'	2.15, 1.80	m	
3'	2.35, 1.95	m	
4'	1.25	S	
5'	2.85	m	<u>-</u> _
6'	4.15	t	9.5
7'	2.95	m	
8'	5.00	d	9.0
9'	2.55, 2.20	m	



11'	2.75	m	_
13'a	6.25	d	3.0
13'b	5.65	d	3.0
14'	1.10	d	7.0
15'	1.28	S	

Note: Data compiled from available literature. Chemical shifts are referenced to TMS (δ 0.00).

Table 2: ¹³C NMR Spectroscopic Data for **Artanomaloide**



Position	Chemical Shift (δ, ppm)	Position	Chemical Shift (δ, ppm)
1	52.5	1'	52.8
2	28.1	2'	28.3
3	35.5	3'	35.7
4	40.1	4'	40.3
5	55.2	5'	55.4
6	82.5	6'	82.7
7	50.1	7'	50.3
8	75.3	8'	75.5
9	42.1	9'	42.3
10	45.5	10'	45.7
11	139.8	11'	140.0
12	170.1	12'	170.3
13	121.2	13'	121.4
14	15.1	14'	15.3
15	18.2	15'	18.4

Note: Data compiled from available literature. Chemical shifts are referenced to TMS (δ 0.00).

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been instrumental in determining the molecular formula of **artanomaloide**.

Table 3: Mass Spectrometry Data for Artanomaloide



lon	Observed m/z	Calculated m/z	Molecular Formula
[M+H] ⁺	507.2375	507.2383	C30H35O7
[M+Na]+	529.2194	529.2202	C30H34NaO7

Infrared (IR) Spectroscopy Data

The IR spectrum of **artanomaloide** reveals the presence of key functional groups characteristic of its dimeric guaianolide structure.

Table 4: Infrared Spectroscopy Data for **Artanomaloide**

Wavenumber (v _{max} , cm ⁻¹)	Assignment	
3450	O-H stretching (hydroxyl)	
1765	C=O stretching (γ-lactone)	
1660	C=C stretching (α,β-unsaturated lactone)	
1250	C-O stretching (ester)	

Experimental Protocols

The following sections outline the general methodologies employed for the isolation and spectroscopic characterization of **artanomaloide**.

Isolation of Artanomaloide

- Plant Material and Extraction: Air-dried and powdered aerial parts of Artemisia species are extracted with methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.



- Chromatographic Separation: The ethyl acetate fraction, typically enriched with sesquiterpene lactones, is subjected to multiple chromatographic steps for purification. This often involves:
 - Column Chromatography: Using silica gel as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) as the mobile phase.
 - Sephadex LH-20 Chromatography: To further separate compounds based on size and polarity.
 - Preparative High-Performance Liquid Chromatography (HPLC): A final purification step using a C18 column and a suitable mobile phase (e.g., methanol-water or acetonitrilewater) to yield pure artanomaloide.

Spectroscopic Characterization

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz). Samples are typically dissolved in deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (TMS) used as an internal standard. 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the connectivity of protons and carbons and to aid in the complete structural assignment.
- Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF or a similar high-resolution mass spectrometer to determine the accurate mass and molecular formula of the compound.
- Infrared Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR)
 spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate.

Mandatory Visualizations Experimental Workflow





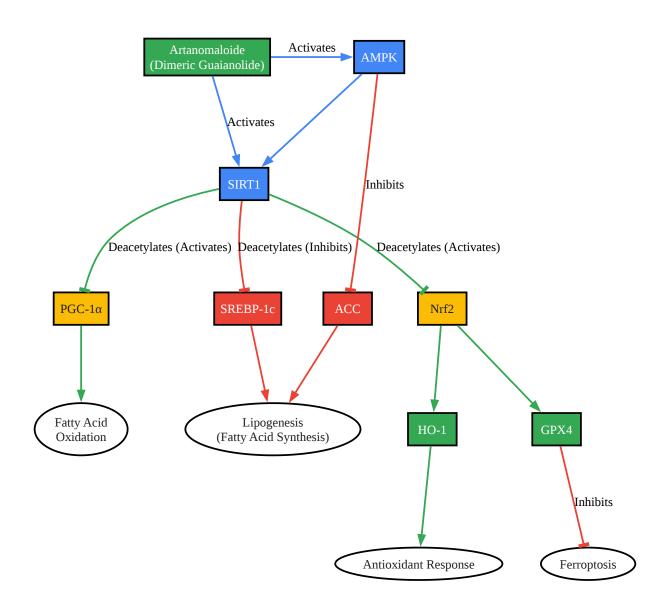
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Isolation and analysis workflow for **Artanomaloide**.

Proposed Signaling Pathway: SIRT1 Activation

Dimeric guaianolides, the class of compounds to which **artanomaloide** belongs, have been shown to exert biological effects through the activation of Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and stress responses. The following diagram illustrates a proposed signaling pathway.





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Proposed SIRT1 signaling pathway modulated by Artanomaloide.



Disclaimer

The spectroscopic data presented in this guide has been compiled from publicly available scientific literature. While every effort has been made to ensure accuracy, this information should be used as a reference and may require verification through independent analysis. The proposed signaling pathway is based on studies of related compounds and represents a potential mechanism of action for **artanomaloide** that warrants further investigation.

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